molecular formula C14H10N2O3S B2468095 N-(3-cyanothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 921081-08-5

N-(3-cyanothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2468095
CAS No.: 921081-08-5
M. Wt: 286.31
InChI Key: XQAOTUMHCULUOP-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic small molecule designed for research applications, integrating a 2,3-dihydro-1,4-benzodioxine scaffold and a 3-cyanothiophene moiety. This molecular architecture is frequently explored in medicinal chemistry due to its potential for diverse biological activity. The 2,3-dihydro-1,4-benzodioxine core is a privileged structure in drug discovery, found in compounds with a range of pharmacological properties . The inclusion of the cyanothiophene group is a common strategy in molecular design, as the nitrile group can engage in key polar interactions with biological targets and influence the compound's electronic properties and metabolic stability . As a research chemical, this compound is well-suited for library building in high-throughput screening campaigns, hit-to-lead optimization studies, and investigations into structure-activity relationships (SAR). Researchers can utilize it to probe novel biological pathways or as a synthetic intermediate for the development of more complex chemical entities. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or personal use. Researchers should handle all chemicals according to their institution's safety protocols.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S/c15-8-10-3-6-20-14(10)16-13(17)9-1-2-11-12(7-9)19-5-4-18-11/h1-3,6-7H,4-5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAOTUMHCULUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=C(C=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the N-acylation reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated and stirred for several hours, followed by purification steps such as recrystallization or chromatography to isolate the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also includes rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzodioxine Core

N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 477553-23-4)
  • Structural Differences : Incorporates a tetrahydrobenzothiophene ring with a methyl substituent instead of a simple thiophene.
  • The methyl group may alter metabolic stability .
  • Activity: No explicit data provided, but similar carboxamide-linked compounds are explored in enzyme inhibition studies .
N-(6-Fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
  • Structural Differences : Replaces the thiophene with a fluorinated benzothiazole ring.
  • Implications: Fluorine enhances metabolic stability and electronegativity, which may improve target binding. Benzothiazoles are known pharmacophores in antimicrobial and anticancer agents .
  • Activity: No direct data, but benzothiazole derivatives often exhibit antibacterial or kinase inhibitory properties .

Modifications in the Linked Heterocyclic Group

N-[2-(Dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
  • Structural Differences: Adds a dimethylaminoethyl group to the benzothiazole nitrogen.
  • Activity : Unreported, but similar substituents are common in neuroactive compounds .
N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
  • Structural Differences : Replaces the thiophene with a rigid azabicyclo[2.2.2]octane group.
  • Implications: The bicyclic structure enhances receptor specificity, particularly for acetylcholine receptors (e.g., α7 nAChR), as noted in .

Functional Group Replacements: Carboxamide vs. Sulfonamide

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (Compound 3)
  • Structural Differences : Sulfonamide group instead of carboxamide.
  • aureus or P. aeruginosa but served as a precursor for derivatives with weak α-glucosidase inhibition (IC50 ~80–86 μM) .
  • Implications : Carboxamides may offer superior hydrogen-bonding capacity compared to sulfonamides, influencing target selectivity .

Scaffold Utilization in Immunomodulation

[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol
  • Structural Differences : Replaces the carboxamide-thiophene moiety with a hydroxymethylphenyl group.
  • Implications: The benzodioxine scaffold is versatile; substituents like cyanothiophene could optimize binding to immune checkpoints .

Data Tables for Comparative Analysis

Table 1. Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Targets
Target Compound C14H10N2O3S 310.31 3-cyanothiophene Unknown (possible enzymes)
N-(3-Cyano-6-methyltetrahydrobenzothiophen-2-yl)-benzodioxine-6-carboxamide C20H19N2O3S 391.44 Methyl-tetrahydrobenzothiophene Unknown
N-(6-Fluoro-benzothiazol-2-yl)-benzodioxine-6-carboxamide C16H11FN2O3S 330.33 6-fluoro-benzothiazole Antimicrobial/Kinases
N-(Azabicyclo[2.2.2]oct-3-yl)-benzodioxine-6-carboxamide C16H19N2O3 299.34 Azabicyclo[2.2.2]octane Acetylcholine receptors
N-(Phenylsulfonyl)-benzodioxine derivatives Varies ~400–450 Sulfonamide α-Glucosidase (IC50 ~80 μM)

Biological Activity

N-(3-cyanothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly as an α-glucosidase inhibitor, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C14H12N2O3SC_{14}H_{12}N_2O_3S and a molecular weight of approximately 288.32 g/mol. The structure includes a benzodioxine moiety, which is known for various biological activities.

Inhibition of α-Glucosidase

Recent studies have highlighted the effectiveness of this compound as an α-glucosidase inhibitor , which is crucial for managing type 2 diabetes. The compound was synthesized and evaluated alongside several analogs.

Key Findings:

  • IC50 Value : The most potent analog demonstrated an IC50 value of 2.11 μM, significantly lower than the standard drug Acarbose (IC50 = 327.0 μM) and another reference compound HXH8r (IC50 = 15.32 μM) .
  • Selectivity : The compound showed a remarkable 17.48-fold selectivity for α-glucosidase over α-amylase, indicating its potential for minimizing side effects associated with non-selective inhibitors .

Kinetic studies revealed that this compound acts as a non-competitive inhibitor of α-glucosidase. Molecular docking studies provided insights into the binding interactions between the compound and the enzyme, suggesting favorable interactions that enhance its inhibitory effect .

Study on Metabolic Stability

A study assessed the metabolic stability of the compound in rat plasma. It exhibited improved stability compared to other compounds in its class, which is advantageous for therapeutic applications where prolonged activity is desired .

Cytotoxicity Assessment

In vitro cytotoxicity tests on human normal hepatocyte (LO2) cells indicated that the compound has noncytotoxic effects, further supporting its potential as a therapeutic agent with minimal adverse effects on normal tissues .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to established α-glucosidase inhibitors:

CompoundIC50 (μM)Selectivity (α-glucosidase/α-amylase)Cytotoxicity on LO2 Cells
N-(3-cyanothiophen-2-yl)-...2.1117.48Noncytotoxic
Acarbose327.0-Cytotoxic
HXH8r15.32-Unknown

Q & A

Q. What are the key structural features of N-(3-cyanothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, and how do they influence its reactivity and biological activity?

The compound contains a benzodioxine ring fused to a carboxamide group and a cyanothiophene moiety. The benzodioxine contributes rigidity and stability, while the cyanothiophene introduces electron-withdrawing effects that enhance electrophilic reactivity. These features are critical for interactions with biological targets, such as enzymes like poly(ADP-ribose) polymerase 1 (PARP1), where the carboxamide group may act as a hydrogen-bond donor .

Q. What methodologies are recommended for synthesizing this compound and its derivatives?

Synthesis typically involves multi-step protocols:

Core formation : Construct the benzodioxine ring via cyclization of diols with dichloro derivatives.

Functionalization : Introduce the carboxamide group using coupling agents like EDCI/HOBt.

Thiophene modification : Attach the cyanothiophene moiety via nucleophilic substitution or cross-coupling reactions.
Example: A related benzodioxine-carboxamide derivative was synthesized using sequential functional group additions under controlled pH (10% Na₂CO₃) and polar aprotic solvents (DMF) .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Chromatography : HPLC or GC-MS for purity assessment.
  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions; IR for functional group verification.
  • Crystallography : X-ray diffraction (using SHELX or ORTEP-III) to resolve molecular geometry and packing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific enzyme inhibition?

  • Modify substituents : Replace the cyano group on the thiophene with halogens or alkyl chains to alter electron density and steric effects.
  • Vary the benzodioxine : Introduce methyl or methoxy groups to enhance lipophilicity for blood-brain barrier penetration.
  • Assay design : Use enzyme inhibition assays (e.g., PARP1 or acetylcholinesterase) with IC₅₀ measurements. For example, related sulfonamide derivatives showed acetylcholinesterase inhibition at IC₅₀ = 0.8–2.4 µM .

Q. What experimental strategies address contradictions in reported biological activity data?

  • Control variables : Standardize assay conditions (pH, temperature, solvent) to minimize variability.
  • Crystallographic validation : Resolve enzyme-ligand complexes to confirm binding modes. SHELXL is recommended for high-resolution refinement .
  • Meta-analysis : Compare data across studies using cheminformatics tools to identify outliers or trends.

Q. How can researchers overcome challenges in crystallizing this compound for structural analysis?

  • Solvent screening : Test polar (DMF/water) vs. non-polar (hexane/ethyl acetate) systems.
  • Temperature gradients : Slow cooling from 60°C to 4°C promotes crystal growth.
  • Additives : Use small molecules (e.g., glycerol) to stabilize crystal lattices. A related benzodioxine sulfonamide crystallized in a monoclinic system (P2₁/c) with Z = 4 .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADME modeling : SwissADME or pkCSM to estimate solubility (LogS), permeability (Caco-2), and metabolic stability (CYP450 interactions).
  • Docking simulations : AutoDock Vina or Schrödinger Suite to predict binding affinities for target enzymes.

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